molecular formula C13H15ClN2O B8135704 (2-Phenoxybenzyl)hydrazine hydrochloride

(2-Phenoxybenzyl)hydrazine hydrochloride

Cat. No.: B8135704
M. Wt: 250.72 g/mol
InChI Key: CPTIWJGMRHQFRX-UHFFFAOYSA-N
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Description

(2-Phenoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C13H15ClN2O It is a derivative of hydrazine, featuring a phenoxybenzyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C6H5OCH2C6H4Cl+NH2NH2H2OC6H5OCH2C6H4NHNH2HCl+H2O\text{C}_6\text{H}_5\text{OCH}_2\text{C}_6\text{H}_4\text{Cl} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{C}_6\text{H}_4\text{NHNH}_2 \cdot \text{HCl} + \text{H}_2\text{O} C6​H5​OCH2​C6​H4​Cl+NH2​NH2​⋅H2​O→C6​H5​OCH2​C6​H4​NHNH2​⋅HCl+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxybenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The phenoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

(2-Phenoxybenzyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Phenoxybenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phenoxybenzyl group may enhance its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenylhydrazine hydrochloride
  • Benzylhydrazine hydrochloride
  • Phenoxyhydrazine hydrochloride

Uniqueness

(2-Phenoxybenzyl)hydrazine hydrochloride is unique due to the presence of both phenoxy and benzyl groups attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Biological Activity

(2-Phenoxybenzyl)hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, analgesic, and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a phenoxybenzyl moiety. The molecular formula is C13H14ClN2OC_{13}H_{14}ClN_2O, and it exhibits properties typical of hydrazine derivatives, including potential reactivity with various biological targets.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a study on hydrazone derivatives indicated significant anti-inflammatory effects in carrageenan-induced rat paw edema models. The most active compounds showed reductions in inflammation ranging from 32% to 58%, comparable to diclofenac, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of Selected Compounds

CompoundDose (mg/kg)Inhibition (%)p-value
Control---
Diclofenac1035-74p < 0.001
This compound3032-58p < 0.01

The study suggests that the hydrazone moiety may act as a pharmacophore for cyclooxygenase (COX) inhibition, contributing to its anti-inflammatory effects .

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been investigated for analgesic activity. Research indicates that derivatives of this compound can exhibit significant analgesic effects, with some showing up to 87% inhibition in pain response compared to control groups . This suggests that the compound may offer dual action as both an analgesic and anti-inflammatory agent.

Table 2: Analgesic Activity Results

CompoundDose (mg/kg)Constriction No. (mean ± SEM)Inhibition (%)
Control-63.5 ± 16.77-
Mefenamic Acid308.17 ± 1.3587.13
This compound30VariesVaries

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that compounds derived from this structure exhibit notable activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Properties

IUPAC Name

(2-phenoxyphenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12;/h1-9,15H,10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTIWJGMRHQFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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